2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one
Description
2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one is a brominated ketone derivative featuring an imidazole core substituted at position 2 with a 3-phenylpropylamino group.
Properties
CAS No. |
88723-57-3 |
|---|---|
Molecular Formula |
C14H16BrN3O |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
2-bromo-1-[2-(3-phenylpropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C14H16BrN3O/c15-9-13(19)12-10-17-14(18-12)16-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2,(H2,16,17,18) |
InChI Key |
FSGWHYBMFYIHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=NC=C(N2)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactionsThe final step involves the bromination of the ethanone moiety under controlled conditions using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the desired reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce a carboxylic acid.
Scientific Research Applications
2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-((3-phenylpropyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The phenylpropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
The target compound’s imidazole ring bears a 2-[(3-phenylpropyl)amino] group, distinguishing it from analogs with nitro, methyl, or aryl substituents:
Key Observations :
- Electron-Donating vs. This could enhance solubility or receptor binding .
- Biological Implications: Nitroimidazole derivatives (e.g., compound 79 in ) are precursors to antibacterial agents, suggesting that the target compound’s amino substituent might confer distinct bioactivity, though this requires empirical validation.
Bromine Positioning and Reactivity
The placement of bromine on the ethanone moiety differentiates the target compound from analogs with brominated aryl rings:
Key Observations :
- Synthetic Utility: Bromoethanones are versatile intermediates in coupling reactions (e.g., with hydrazides or amines) . The target compound’s ethanone bromine may facilitate efficient derivatization compared to aryl-brominated analogs.
- Stability : Bromine on electron-deficient ketones may increase susceptibility to hydrolysis, necessitating controlled synthetic conditions.
Biological Activity
2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one, a compound with the CAS number 88723-57-3, is characterized by its unique structural features, including a bromine atom, an imidazole ring, and a phenylpropyl group. Its molecular formula is C14H16BrN3O, and it has a molecular weight of approximately 322.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key features contributing to its activity include:
- Imidazole Ring : This structure plays a crucial role in binding to biological targets, potentially leading to the modulation of various biochemical pathways.
- Bromine Atom : The presence of bromine enhances the compound's lipophilicity, facilitating membrane permeability and enhancing its pharmacological properties.
- Phenylpropyl Group : This moiety increases the overall lipophilicity and may contribute to the compound's ability to penetrate cellular membranes effectively.
Biological Targets and Activities
Research has indicated that 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one can modulate several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Interaction : Preliminary studies suggest that it may interact with various receptors, influencing signaling pathways that regulate cellular processes.
- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Enzyme Inhibition
A study exploring the enzyme inhibition properties of similar compounds revealed that derivatives containing imidazole rings often exhibit significant inhibitory effects on enzymes like acetylcholinesterase. This suggests that 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one may also possess similar inhibitory capabilities.
Study 2: Receptor Binding Affinity
Molecular docking studies have demonstrated that compounds with imidazole structures can effectively bind to various receptors. For instance, virtual screening indicated strong binding affinities for certain G-protein coupled receptors (GPCRs), which are critical in drug discovery for treating neurological disorders .
Study 3: Antioxidant Properties
Research on structurally related compounds has shown promising antioxidant activities, suggesting that 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one may also exhibit these properties. The ability to scavenge free radicals could make it a candidate for further investigation in oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
To understand the unique properties of 2-Bromo-1-{2-[(3-phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one, a comparison with structurally similar compounds can be insightful. The table below summarizes key structural features and potential activities.
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| 1-Bromo-3-phenylpropane | Bromine atom, phenyl group | Potential enzyme inhibitor |
| 2-Bromo-1-(phenylpropane) | Similar brominated structure | Moderate receptor interaction |
| 2-Bromoethylbenzene | Bromine atom without imidazole | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
